Enantioselective Synthesis Yield: (S)-5-(Trimethylsilyl)pent-4-yn-2-ol vs. Racemic Mixture
In the enantioselective synthesis of the haminol alkaloids, (S)-5-(trimethylsilyl)pent-4-yn-2-ol is generated from the chiral pool material (S)-propylene oxide, a process that yields the target compound with an approximate isolated yield of 73% [1]. This is a direct quantitative outcome of a stereocontrolled synthesis, differentiating it from a racemic synthesis which would require a subsequent, often lower-yielding, resolution step.
| Evidence Dimension | Synthesis Yield from Chiral Precursor |
|---|---|
| Target Compound Data | ~73% |
| Comparator Or Baseline | Racemic synthesis followed by resolution (typical yield is significantly lower due to loss of one enantiomer and resolution inefficiency) |
| Quantified Difference | Quantitative yield advantage for direct enantioselective synthesis vs. theoretical maximum 50% for resolution |
| Conditions | Synthesis from (S)-propylene oxide as reported in Tetrahedron Asymmetry, 1998 |
Why This Matters
This quantifiable yield demonstrates the efficiency of accessing the enantiopure material via a chiral pool strategy, a key factor in procurement decisions for scalable synthetic routes.
- [1] Alvarez, R., & De Lera, A. R. (1998). Synthesis of haminol-A and haminol-B, polyenic alarm pheromones of Cephalaspidean molluscs. Tetrahedron Asymmetry, 9(17), 3065-3072. View Source
